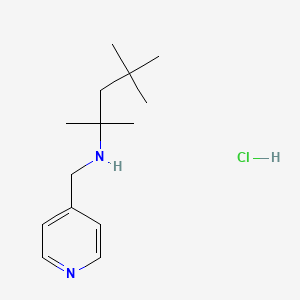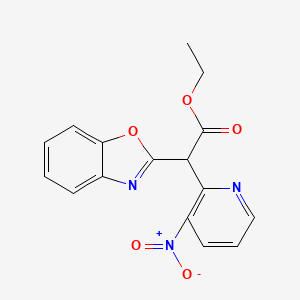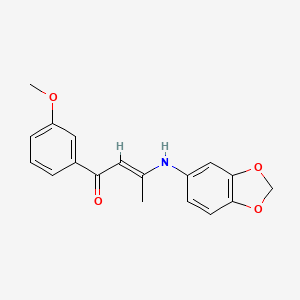![molecular formula C20H21N5O B5319060 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a pyrazolopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of PKR, which is involved in the cellular response to viral infections. PKR is also involved in the regulation of protein synthesis, and this compound has been shown to affect the expression of certain genes involved in this process.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been used in studies to investigate the role of inflammation in the development of Alzheimer's disease. This compound has also been shown to have anti-cancer properties, and has been used in studies to investigate the potential use of this compound in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a variety of biological activities. However, there are also some limitations to its use. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound has anti-inflammatory properties, and may be effective in reducing the inflammation associated with Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer properties, and may be effective in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 8-hydroxyquinoline with 2-chloroethyl isopropyl carbonate, followed by the addition of 7-amino-1H-pyrazolo[4,3-d]pyrimidine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in studies to investigate the role of protein kinase R (PKR) in viral infections, as well as the potential use of this compound in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
5-propan-2-yl-N-(2-quinolin-8-yloxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14(2)16-13-19(25-18(24-16)8-10-23-25)21-11-12-26-17-7-3-5-15-6-4-9-22-20(15)17/h3-10,13-14,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVIDXWTKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)

![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)

![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)

![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)